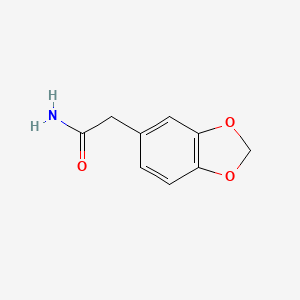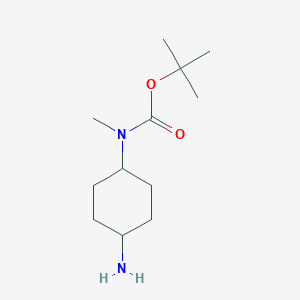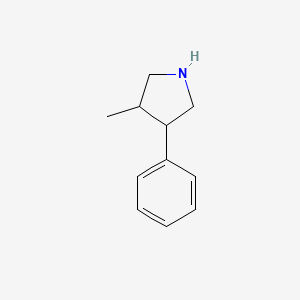
3-Methyl-4-phenylpyrrolidine
Overview
Description
3-Methyl-4-phenylpyrrolidine is a compound with the CAS Number: 56606-70-3 and a molecular weight of 161.25 . It is known for its neurotoxicity and involvement in the pathogenesis of Parkinson’s disease.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be approached in two ways :Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The InChI Code is 1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 .Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure–activity relationship (SAR) of the studied compounds is influenced by steric factors .Scientific Research Applications
Arylation Methods
- Selective Arylation of N-Phenylpyrrolidine: Research demonstrated the selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst. This method is significant in organic synthesis for functionalizing molecules like 3-Methyl-4-phenylpyrrolidine (Sezen & Sames, 2005).
Synthesis and Evaluation
- Binding Affinity Studies: A study on various 3-phenylpyrrolidines, including analogs of this compound, evaluated their dopamine binding affinity. The research is relevant for understanding the interaction of these compounds with dopamine receptors (Crider et al., 1992).
- Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol: The double reduction of cyclic sulfonamides led to the synthesis of compounds including (4S-phenylpyrrolidin-2R-yl)methanol, demonstrating an efficient method for constructing molecules with complex structures (Evans, 2007).
Pharmacological Applications
- Bromodomain Inhibitors: The synthesis of 1-methyl-4-phenylpyrrolidin-2-one and its derivatives as bromodomain inhibitors is a significant application in drug discovery. These compounds have shown affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
- Antibacterial Activity: Structure-activity relationship studies of certain carbapenems, including those with a 3-phenylpyrrolidine moiety, showed enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).
Neuroprotective Properties
- Protection Against Excitotoxic Neuronal Death: A study on Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, found that activation of metabotropic glutamate receptors mGlu2 and -3 could protect neurons against excitotoxic degeneration. This suggests potential neuroprotective applications for similar compounds (Battaglia et al., 1998).
Catalysis and Organic Synthesis
- Catalysis in Asymmetric Michael Additions: Methyl 4-aminopyrrolidine-2-carboxylates, similar in structure to this compound, were used as catalysts in asymmetric Michael additions, demonstrating their utility in stereoselective organic synthesis (Ruiz-Olalla et al., 2015).
Medicinal Chemistry
- Antimicrobial and Antitumor Activities: Novel antitumor and antimicrobial hydroxypyrrolidin2-ones, structurally related to this compound, were synthesized, showing potential in medicinal chemistry for the development of new drugs (Azmy et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4-phenylpyrrolidine are currently unknown. This compound belongs to the class of pyrrolidine alkaloids, which are known to interact with a variety of targets in the body . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with their targets in a variety of ways, leading to a range of biological effects
Biochemical Pathways
Pyrrolidine alkaloids can influence a variety of biochemical pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways it might affect.
Result of Action
Pyrrolidine alkaloids can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action
Future Directions
The pyrrolidine ring, a significant feature of 3-Methyl-4-phenylpyrrolidine, is characterized by the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-methyl-4-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWURHRRQATWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



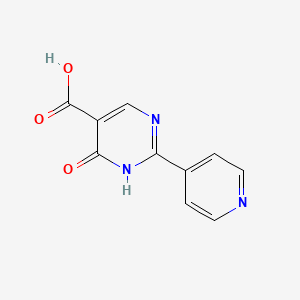


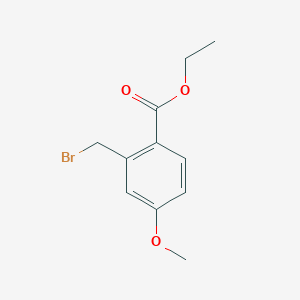
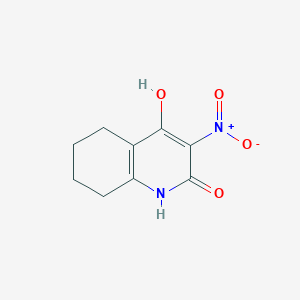
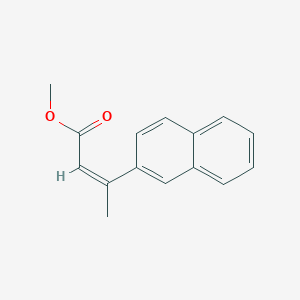
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)
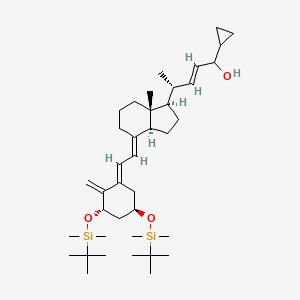


![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

